molecular formula C9H10Cl2FNO2S B2573105 N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411289-81-9

N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride

Cat. No. B2573105
CAS RN: 2411289-81-9
M. Wt: 286.14
InChI Key: OZNPPKWMZAKPLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-[1-(2,4-Dichlorophenyl)ethyl]formamide, an important intermediate in the synthesis of biologically active compounds, can be synthesized from 2,4-dichloroacetophenone by the Leuckart reaction .

Scientific Research Applications

Synthesis and Characterization

N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been a compound of interest in various synthetic and characterization studies. For example, it's been involved in studies concerning the synthesis of complex molecular structures. One such instance is the preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound crystallizing in a specific space group with detailed characterizations including IR, UV, and NMR spectrometric identifications (Johnson et al., 2006). Another study focused on the radiochemical synthesis of N1-3-[18F]Fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine, a high affinity ligand for the sigma receptor, showing the potential of such compounds in receptor binding studies (Kiesewetter & Costa, 1993).

Chemical Reactivity and Transformation

The reactivity of compounds similar to N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been a subject of extensive research. For instance, studies have been conducted on the synthesis and reactivity of fluorinated dienophiles, revealing how such compounds react with various dienes to yield fluorinated cycloadducts, highlighting the intricate chemistry of these compounds (Crowley et al., 1996). Another study discussed the transformation of nitriles to oxazolyl sulfonyl fluoride warheads, showcasing a direct route to highly functionalized oxazolyl-decorated sulfonyl fluoride warheads with significant potential in medicinal chemistry and drug discovery (Fang et al., 2020).

Fluorine Chemistry and Applications

The role of fluorine in chemical reactions and its applications in various domains, including environmental science, has been a focal point of research. For instance, studies have been conducted on the chemistry of carbonyl fluoride, demonstrating its versatility as an intermediate to organic fluorine compounds and its reactivity with various substrates (Fawcett et al., 1962). Research on atmospheric oxidation of polyfluorinated amides suggests that these compounds were a historical source of perfluorinated carboxylic acids to the environment, indicating the environmental impact and historical significance of such compounds (Jackson et al., 2013).

properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2FNO2S/c1-6(13(2)16(12,14)15)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNPPKWMZAKPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride

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